Ethyl 2-({[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-[6-[(3-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c1-2-30-21(27)18-9-3-4-10-19(18)23-20(26)15-25-12-6-11-24(31(25,28)29)14-16-7-5-8-17(22)13-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZPEZXEIBRBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate (CAS Number: 899993-96-5) is a complex organic compound belonging to the class of thiadiazines. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 466.0 g/mol. The structure features a chlorobenzyl group and a dioxido-thiadiazine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 899993-96-5 |
| Molecular Formula | C21H24ClN3O5S |
| Molecular Weight | 466.0 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiadiazine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Efficacy
A study conducted on thiadiazine derivatives demonstrated that those with chlorobenzyl substitutions had enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating superior efficacy.
Anticancer Activity
Thiadiazines are known for their potential anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells.
Research Findings:
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and subsequent apoptosis signaling pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Membrane Disruption: Its structure allows it to integrate into lipid membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation: The presence of dioxido groups can lead to oxidative stress in target cells.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In vivo Studies: Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR): Understanding how variations in structure affect biological activity.
- Clinical Trials: Assessing therapeutic potential in human subjects for conditions like infections and cancer.
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